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Introduction
The textural properties of butter, such as hardness and spreadability, are critical quality

attributes that significantly influence consumer acceptance.[1][2][3] Rheology, the study of the

flow and deformation of matter, provides a suite of powerful techniques to objectively quantify

these textural characteristics.[1][4][5] These methods are invaluable for product development,

quality control, and understanding the impact of processing and composition on the final

product. This document provides detailed application notes and protocols for characterizing

butter texture using rheological techniques, intended for researchers, scientists, and

professionals in the food industry.

The consistency and textural attributes of butter are primarily determined by its complex

microstructure, which consists of a continuous fat phase containing a network of fat crystals,

dispersed water droplets, and fat globules.[1] The ratio of solid to liquid fat is a primary

determinant of butter's rheological properties.[1] Temperature has a profound effect on this

ratio and, consequently, on the firmness and spreadability of butter.[6][7][8]

This guide will cover fundamental rheological tests, including small amplitude oscillatory shear

(SAOS) for probing the viscoelastic nature of butter and large deformation tests like

penetrometry and compression for evaluating properties related to spreadability and hardness.
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The following table summarizes the key rheological parameters used to characterize butter
texture and their practical significance.
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Rheological
Parameter

Symbol Description
Significance for
Butter Texture

Storage Modulus G'

A measure of the

elastic (solid-like)

behavior of the

material. It represents

the energy stored and

recovered per cycle of

deformation.[9]

Indicates the firmness

and structural integrity

of the butter. A higher

G' corresponds to a

firmer butter.[6][7]

Loss Modulus G''

A measure of the

viscous (liquid-like)

behavior of the

material. It represents

the energy dissipated

as heat per cycle of

deformation.[9]

Relates to the ability

of the butter to flow.

Complex Modulus G*

The overall resistance

to deformation,

combining both elastic

and viscous

contributions.[4]

Provides a measure of

the total stiffness of

the butter.

Phase Angle δ

Indicates the balance

between viscous and

elastic behavior. A

phase angle of 0°

represents a purely

elastic solid, while 90°

represents a purely

viscous liquid.[9]

A lower phase angle

suggests a more

solid-like and elastic

butter.[9]
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Yield Stress τy

The minimum stress

required to initiate flow

or cause permanent

deformation.[6][9]

Correlates with the

force required to start

spreading the butter. A

higher yield stress

indicates a harder-to-

spread butter.[4]

Hardness -

The force required to

achieve a certain

deformation.[2]

A direct measure of

the butter's firmness

and resistance to

compression.[2]

Spreadability -

The ease with which

butter can be applied

in a thin, even layer.[2]

A critical consumer

attribute, often

inversely correlated

with hardness.[2][3]

Adhesiveness -

The work required to

overcome the

attractive forces

between the butter

and a surface it is in

contact with.[2]

Relates to the

"stickiness" of the

butter.

Cohesiveness -

The strength of the

internal bonds within

the butter.[2]

Indicates how well the

butter holds together.

Experimental Protocols
Small Amplitude Oscillatory Shear (SAOS) Testing
This non-destructive technique is used to determine the viscoelastic properties (G' and G'') of

butter within its linear viscoelastic region (LVR), where the structure remains intact.[1]

Objective: To measure the storage modulus (G') and loss modulus (G'') as a function of

temperature or frequency.

Equipment:
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Rotational rheometer (e.g., Kinexus, Physica UDS200) with Peltier temperature control.[3][6]

[9]

Parallel plate geometry (e.g., 25 mm or 40 mm diameter), preferably with a serrated or

roughened surface to prevent sample slippage.[3][9]

Protocol:

Sample Preparation:

Temper the butter sample to the desired starting temperature (e.g., 4°C) for at least 24

hours.

Carefully cut a cylindrical sample of butter with a diameter slightly larger than the

rheometer plate.

Place the sample onto the lower plate of the rheometer.

Loading:

Lower the upper plate to the desired gap (e.g., 1-2 mm).

Trim any excess butter from the edge of the plates using a plastic spatula.

Allow the sample to equilibrate at the set temperature for a defined period (e.g., 5-10

minutes) to ensure thermal and mechanical equilibrium.

Determination of the Linear Viscoelastic Region (LVR):

Perform a strain sweep at a constant frequency (e.g., 1 Hz) and the initial temperature.

Apply a range of increasing strain amplitudes (e.g., 0.001% to 10%).

Identify the LVR as the range of strain where G' and G'' are independent of the applied

strain.

Temperature Sweep:
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Set the strain to a value within the LVR (e.g., 0.1%).

Set the frequency to a constant value (e.g., 1 Hz).

Ramp the temperature from the initial to the final temperature (e.g., 4°C to 25°C) at a

controlled rate (e.g., 2°C/min).

Continuously record G', G'', and δ as a function of temperature.

Frequency Sweep:

Set the strain to a value within the LVR.

Set the temperature to a constant value.

Vary the frequency over a desired range (e.g., 0.1 to 100 rad/s).

Record G' and G'' as a function of frequency.

Penetrometry
This large deformation test measures the hardness and consistency of butter by determining

the force required for a cone to penetrate the sample at a constant speed.[1]

Objective: To determine the hardness of butter.

Equipment:

Texture Analyzer or Universal Testing Machine (e.g., TIRAtest 27025).

Conical probe (e.g., 60° angle).

Protocol:

Sample Preparation:

Temper butter blocks to the desired test temperature (e.g., 4°C or 19°C) for 24 hours.

Test Procedure:
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Place the butter block on the testing platform.

Position the cone just above the surface of the butter.

Drive the cone into the sample at a constant speed (e.g., 1, 6, or 60 mm/min) to a

specified depth (e.g., 10 mm).

Record the force as a function of penetration depth.

Data Analysis:

The peak force recorded during penetration is typically reported as the hardness.

Compression Testing
This axial test provides information on the hardness and tackiness of butter.

Objective: To measure the compressibility (hardness) and adhesiveness (tack) of butter.

Equipment:

Rotational rheometer with axial capabilities (e.g., Kinexus) or a Texture Analyzer.[9]

Parallel plate geometry.

Protocol:

Sample Preparation:

Prepare and load the sample as described in the SAOS protocol.

Test Procedure:

Compress the sample by moving the upper plate down at a constant speed to a defined

strain or gap.

Record the normal force during compression. The peak normal force is a measure of

hardness.
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Decompress the sample by moving the upper plate up at a constant speed.

Record the normal force during decompression. A negative peak in the normal force

indicates the tackiness or adhesiveness of the sample.[9]

Data Presentation
The following tables summarize typical quantitative data obtained from rheological

characterization of butter.

Table 1: Storage Modulus (G') of Normal and Spreadable Butter at Different Temperatures.

Temperature (°C) Normal Butter G' (MPa) Spreadable Butter G' (MPa)

4 ~10 ~1

10 ~5 ~0.8

15 ~2 ~0.6

20 ~0.5 ~0.4

Note: These are approximate values compiled from graphical representations in the cited

literature for illustrative purposes.[9]

Table 2: Hardness of Butter at Different Temperatures and Penetration Speeds.
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Butter Type Temperature (°C)
Penetration Speed
(mm/min)

Hardness (N)

Commercial Butter 1 4 1 ~1.5

Commercial Butter 1 4 60 ~2.5

Commercial Butter 1 19 1 ~0.4

Commercial Butter 1 19 60 ~0.6

Commercial Butter 2 4 1 ~2.0

Commercial Butter 2 4 60 ~3.5

Commercial Butter 2 19 1 ~0.5

Commercial Butter 2 19 60 ~0.8

Note: These are approximate values derived from graphical data in the cited literature for

illustrative purposes.

Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols.
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Sample Preparation

SAOS Testing

Data Analysis

Temper Butter Sample

Cut Cylindrical Sample

Load onto Rheometer

Equilibrate Sample

Determine LVR (Strain Sweep)

Perform Temperature/Frequency Sweep

Record G', G'', δ

Plot Data vs. Temperature/Frequency

Click to download full resolution via product page

Caption: Workflow for Small Amplitude Oscillatory Shear (SAOS) Testing of Butter.
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Sample Preparation

Penetrometry Testing

Data Analysis

Temper Butter Block

Place Sample on Platform

Penetrate with Cone at Constant Speed

Record Force vs. Depth

Determine Peak Force (Hardness)

Click to download full resolution via product page

Caption: Workflow for Penetrometry Testing of Butter Hardness.
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Rheological Parameters

Textural Attributes

Storage Modulus (G')

Firmness/Hardness

 directly correlates

Yield Stress

Spreadability

 inversely correlates

Normal Force

Stickiness/Adhesiveness

 directly correlates

 inversely correlates

Click to download full resolution via product page

Caption: Relationship between Rheological Parameters and Butter Texture Attributes.

Conclusion
Rheological characterization is an indispensable tool for the objective assessment of butter
texture. Small amplitude oscillatory shear provides fundamental insights into the viscoelastic

structure, while large deformation tests such as penetrometry and compression offer practical

measures of hardness and spreadability that correlate well with sensory perception.[1][2] The

protocols and data presented in these application notes provide a framework for the systematic

and reproducible analysis of butter and similar fat-based products, enabling effective quality

control and the development of products with optimized textural properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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